6-Bromo-2-naphthyl beta-D-galactopyranoside

Overview

Description

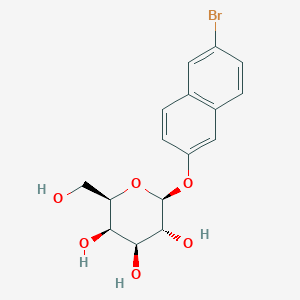

6-bromo-2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an organobromine compound and a beta-D-galactoside. It derives from a 6-bromo-2-naphthol.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-naphthyl b-D-galactoside serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product . This property makes it a useful tool in biochemical assays where it can be used to detect the presence and activity of β-glycosidase enzymes .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-2-naphthyl b-D-galactoside is primarily through its interaction with β-glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to the release of a 6-bromo-2-naphthyl moiety and a galactose molecule

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a dry, sealed environment, preferably in a freezer under -20°C to maintain its stability .

Metabolic Pathways

Given its structure, it is likely metabolized by β-glycosidases, which cleave its glycosidic bond to release a galactose molecule .

Biological Activity

6-Bromo-2-naphthyl beta-D-galactopyranoside (6BNG) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for the enzyme beta-galactosidase. Its ability to undergo hydrolysis to produce a chromogenic product makes it an invaluable tool for studying enzyme kinetics and cellular processes. This article delves into the biological activities of 6BNG, emphasizing its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₇BrO₆

- Molecular Weight : 385.21 g/mol

- Structure : 6BNG consists of a brominated naphthyl group linked to a beta-D-galactopyranoside moiety, which is crucial for its interactions with beta-galactosidase enzymes.

6BNG primarily functions as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The reaction can be summarized as follows:

The hydrolysis of 6BNG releases 6-bromo-2-naphthol, which exhibits a distinct color change detectable via spectrophotometry. This property allows researchers to quantify enzyme activity and assess metabolic pathways involving galactose.

Biological Applications

1. Enzyme Activity Assays

6BNG is extensively used in enzyme assays to measure beta-galactosidase activity in various biological systems, including microbial and mammalian cells. The chromogenic nature of the product enables straightforward quantification through absorbance measurements at specific wavelengths.

2. Cellular Staining

The compound serves as a substrate for cellular staining techniques, allowing researchers to identify and differentiate cell types based on their beta-galactosidase activity. This application is particularly useful in developmental biology and cancer research.

3. Gene Expression Studies

In reporter gene assays, 6BNG is linked to promoters of interest. If the promoter is active, the resulting expression of beta-galactosidase leads to the cleavage of 6BNG, producing a detectable signal that reflects gene expression levels under various conditions.

Case Study 1: Enzyme Kinetics

A study examined the kinetic parameters of beta-galactosidase from Escherichia coli using 6BNG as a substrate. The results indicated that the enzyme exhibited Michaelis-Menten kinetics with a Km value of approximately 0.5 mM, demonstrating high affinity for 6BNG compared to other substrates .

Case Study 2: Cellular Staining in Cancer Research

Research utilizing 6BNG for cellular staining revealed differential beta-galactosidase activity in cancerous versus non-cancerous cells. The study highlighted that cancer cells exhibited significantly higher enzymatic activity, suggesting potential applications in cancer diagnostics and therapeutics .

Comparative Analysis with Other Substrates

| Substrate | Km (mM) | Color Change | Application |

|---|---|---|---|

| This compound | 0.5 | Yes | Enzyme assays |

| 4-Methylumbelliferyl beta-D-galactopyranoside (MUG) | 0.8 | Yes | Enzyme assays |

| X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside) | 1.0 | Yes | Histochemical staining |

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-LYYZXLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165959 | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-30-2 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?

A1: this compound acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].

Q2: What makes this compound useful for detecting extracellular β-galactosidase activity in plants?

A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].

Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?

A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing this compound as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.